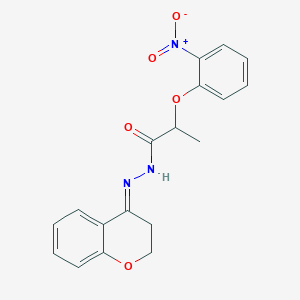![molecular formula C22H24N2O2S2 B458542 12-ethyl-12-methyl-4-(4-methylphenyl)-5-prop-2-enylsulfanyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B458542.png)
12-ethyl-12-methyl-4-(4-methylphenyl)-5-prop-2-enylsulfanyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(allylsulfanyl)-6-ethyl-6-methyl-3-(4-methylphenyl)-3,5,6,8-tetrahydro-4H-pyrano[4’,3’:4,5]thieno[2,3-d]pyrimidin-4-one is a complex heterocyclic compound that belongs to the class of thienopyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes a pyrano-thieno-pyrimidine core, makes it an interesting subject for scientific research.
Preparation Methods
The synthesis of 2-(allylsulfanyl)-6-ethyl-6-methyl-3-(4-methylphenyl)-3,5,6,8-tetrahydro-4H-pyrano[4’,3’:4,5]thieno[2,3-d]pyrimidin-4-one involves several steps. One common method involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives using a one-carbon source reagent such as formic acid or triethyl orthoformate . The reaction conditions typically include heating the reactants in the presence of a desiccant like calcium chloride to facilitate the cyclization process . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include formic acid, triethyl orthoformate, and dimethylformamide dimethylacetal (DMF-DMA) . Major products formed from these reactions include thieno[3,2-d]pyrimidine-7-carbonitriles and thieno[3,4-b]pyridine-7-carboxamides . The reaction conditions often involve heating and the use of catalysts to drive the reactions to completion.
Scientific Research Applications
2-(allylsulfanyl)-6-ethyl-6-methyl-3-(4-methylphenyl)-3,5,6,8-tetrahydro-4H-pyrano[4’,3’:4,5]thieno[2,3-d]pyrimidin-4-one has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, it has shown potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation . Additionally, it has applications in the pharmaceutical industry as a potential drug candidate for various diseases .
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It is known to inhibit enzymes involved in DNA replication and repair, which can lead to the suppression of cancer cell growth . The compound’s unique structure allows it to bind effectively to these targets, disrupting their normal function and leading to therapeutic effects.
Comparison with Similar Compounds
Similar compounds to 2-(allylsulfanyl)-6-ethyl-6-methyl-3-(4-methylphenyl)-3,5,6,8-tetrahydro-4H-pyrano[4’,3’:4,5]thieno[2,3-d]pyrimidin-4-one include other thienopyrimidine derivatives such as thieno[3,2-d]pyrimidine-7-carbonitriles and thieno[3,4-b]pyridine-7-carboxamides . These compounds share a similar core structure but differ in their substituents, which can lead to variations in their biological activities and applications
Properties
Molecular Formula |
C22H24N2O2S2 |
|---|---|
Molecular Weight |
412.6g/mol |
IUPAC Name |
12-ethyl-12-methyl-4-(4-methylphenyl)-5-prop-2-enylsulfanyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one |
InChI |
InChI=1S/C22H24N2O2S2/c1-5-11-27-21-23-19-18(16-12-22(4,6-2)26-13-17(16)28-19)20(25)24(21)15-9-7-14(3)8-10-15/h5,7-10H,1,6,11-13H2,2-4H3 |
InChI Key |
CFUOQUQTCKPALF-UHFFFAOYSA-N |
SMILES |
CCC1(CC2=C(CO1)SC3=C2C(=O)N(C(=N3)SCC=C)C4=CC=C(C=C4)C)C |
Canonical SMILES |
CCC1(CC2=C(CO1)SC3=C2C(=O)N(C(=N3)SCC=C)C4=CC=C(C=C4)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(3-chlorophenoxy)-N'-[1-(2,3-dihydro-1H-inden-5-yl)ethylidene]propanohydrazide](/img/structure/B458460.png)

![N-[(Z)-1-(2,3-dihydro-1H-inden-5-yl)ethylideneamino]-2-(4-methylphenoxy)acetamide](/img/structure/B458464.png)
![2-[(E)-2-(4-chlorophenyl)sulfanylethylideneamino]-1-hydroxyguanidine](/img/structure/B458466.png)

![1-hydroxy-2-[(E)-2-(4-methoxyphenoxy)ethylideneamino]guanidine](/img/structure/B458469.png)
![9H-fluoren-9-one [4-(4-chlorophenyl)-1,3-thiazol-2-yl]hydrazone](/img/structure/B458470.png)
![2-{2-[(4-Methylphenyl)sulfanyl]ethylidene}hydrazinecarboximidamide](/img/structure/B458471.png)

![1-hydroxy-2-[(E)-2-(2-methylphenoxy)ethylideneamino]guanidine](/img/structure/B458473.png)




